molecular formula C14H10ClF3O B6287163 1-(Benzyloxy)-3-chloro-5-(trifluoromethyl)benzene CAS No. 2586125-88-2

1-(Benzyloxy)-3-chloro-5-(trifluoromethyl)benzene

Cat. No.: B6287163
CAS No.: 2586125-88-2
M. Wt: 286.67 g/mol
InChI Key: MSRZZASNQPSVND-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-chloro-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzyloxy group, a chlorine atom, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-chloro-5-(trifluoromethyl)benzene typically involves the introduction of the benzyloxy, chloro, and trifluoromethyl groups onto a benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable benzene derivative undergoes substitution reactions to introduce the desired functional groups. The reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process may include halogenation, nucleophilic substitution, and protection-deprotection steps to achieve the final product. The choice of reagents and conditions is optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-chloro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzaldehyde or benzoic acid derivatives, while substitution reactions can lead to a variety of substituted benzene compounds .

Scientific Research Applications

1-(Benzyloxy)-3-chloro-5-(trifluoromethyl)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-chloro-5-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways in biological systems. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)benzene
  • 1-(Benzyloxy)-3-bromo-5-(trifluoromethyl)benzene
  • 1-(Benzyloxy)-3-iodo-5-(trifluoromethyl)benzene

Comparison: Compared to its analogs, 1-(Benzyloxy)-3-chloro-5-(trifluoromethyl)benzene is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The trifluoromethyl group imparts similar properties across these compounds, such as increased lipophilicity and metabolic stability.

Properties

IUPAC Name

1-chloro-3-phenylmethoxy-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3O/c15-12-6-11(14(16,17)18)7-13(8-12)19-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRZZASNQPSVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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